molecular formula C18H21N5O3 B2581274 9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848743-51-1

9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Katalognummer: B2581274
CAS-Nummer: 848743-51-1
Molekulargewicht: 355.398
InChI-Schlüssel: RUCQWWFOOHLMCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-Ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetically designed tricyclic xanthine derivative. This compound is of significant interest in medicinal chemistry and pharmacological research, primarily for its role as an adenosine receptor (AR) antagonist . The structural core of this molecule is a sterically constrained analog of (E)-8-styrylxanthines, a scaffold known to contribute to high affinity for the A2A adenosine receptor subtype . Research into similar tetrahydropyrimido[2,1-f]purinediones indicates potential for binding to both human and rat adenosine receptor subtypes (A1, A2A, A2B, and A3), making it a valuable tool for studying species-specific receptor interactions . Its primary research value lies in the exploration of neurological pathways, with potential applications in the study of conditions such as Parkinson's disease, Alzheimer's disease, and depression, where adenosine receptor modulation is a key therapeutic target . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming compound identity and/or purity, and all sales are final.

Eigenschaften

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-26-13-7-5-12(6-8-13)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCQWWFOOHLMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

9-(4-Ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 338.4 g/mol. The compound features a pyrimidine ring fused with a purine-like structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit bacterial growth. The specific activity against resistant strains is of particular interest.
  • Anticancer Potential : Some studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with nucleic acid synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as thymidylate synthase (ThyX), which is crucial for DNA synthesis in certain bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine and purine rings can enhance potency and selectivity against target enzymes or pathogens.

PositionModificationEffect on Activity
1Ethoxy groupIncreased lipophilicity and potential for better membrane permeability
7Methyl groupEnhanced binding affinity to target enzymes
6Dimethyl substitutionImproved stability against metabolic degradation

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against various strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the ethoxy position significantly enhanced activity against Gram-positive bacteria .
  • Anticancer Mechanisms : Research involving analogous compounds demonstrated that they could induce cell cycle arrest in cancer cell lines (e.g., HeLa) through apoptosis pathways. The mechanism was linked to the inhibition of DNA synthesis .
  • Enzyme Targeting : Inhibitory assays against ThyX showed that certain derivatives exhibited over 70% inhibition at concentrations around 200 µM without significant cytotoxicity to human cells. This suggests a promising therapeutic window for further development .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name / ID (Source) Substituents Molecular Formula Molecular Weight Melting Point (°C) UV λmax (nm) Purity (UPLC/MS)
Target Compound 9-(4-Ethoxyphenyl), 1,7-dimethyl C₂₀H₂₃N₅O₃ 381.44 Not reported Not reported Not reported
20a 9-(3,4-Dihydroxyphenethyl), 1,3-dimethyl C₁₉H₂₁N₅O₄ 383.40 232–235 300 100%
21 9-(3,4-Dihydroxyphenethyl), 1,3-dipropyl C₂₂H₂₉N₅O₄ 427.51 206–208 302 99.40%
22 9-(3,4-Dihydroxyphenethyl), 1,3-dibutyl C₂₄H₃₃N₅O₄ 455.54 194–196 302 98.91%
24 9-(Prop-2-ynyl), 1,3-dimethyl C₁₃H₁₅N₅O₂ 273.29 203–206 296 Not reported
Compound 5 8-(4-Isoquinolinyl-butyl), 1,3-dimethyl C₂₄H₂₈N₆O₄ 488.52 Not reported Not reported Not reported

Key Observations:

Substituent Effects on Physicochemical Properties: Polar groups like 3,4-dihydroxyphenethyl (20a–22) increase melting points (194–235°C) compared to nonpolar substituents (e.g., 24: 203–206°C). The target compound’s 4-ethoxyphenyl group likely balances lipophilicity and solubility, though data gaps exist . Alkyl chain length inversely correlates with melting points (e.g., dibutyl derivative 22: 194°C vs. dipropyl 21: 206°C) .

Biological Activity: Receptor Affinity: Compounds with dihydroxyphenethyl groups (20a–22) show high adenosine A₁/A₂A receptor affinity due to dopamine-like motifs, while the target compound’s ethoxyphenyl may favor A₂B or A₃ subtypes . Enzyme Inhibition: Hybrid structures like Compound 5 exhibit dual activity (PDE4B/PDE10A inhibition), suggesting that substituents such as isoquinolinyl enhance multitarget effects. The ethoxyphenyl group in the target compound could similarly modulate phosphodiesterase interactions .

Synthetic Yields and Purity :

  • Derivatives with dihydroxyphenethyl groups achieve high yields (71–97%) and purity (>98%), attributed to optimized cyclocondensation protocols . Prop-2-ynyl substituents (24) also show high yields (93%), indicating robust synthetic routes for alkyne modifications .

Structural Modifications and Therapeutic Implications

  • Polar Substituents : Dihydroxyphenethyl groups (20a–22) enhance water solubility and receptor binding but may reduce blood-brain barrier penetration. The target compound’s ethoxy group offers a compromise between polarity and lipophilicity .
  • Alkyl Chains : Longer chains (e.g., dibutyl in 22) improve metabolic stability but may reduce target specificity. The target compound’s dimethyl groups likely optimize pharmacokinetics without excessive bulk .
  • Aromatic Moieties: Benzyl or ethoxyphenyl groups (as in the target compound) are associated with improved adenosine receptor subtype selectivity, particularly in neurodegenerative models .

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer :
  • Force field refinement : Adjust parameters (e.g., solvation models) in docking simulations .
  • Experimental validation : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to reconcile computational data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.